molecular formula C15H18F3NO5S B13047515 Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid

Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid

Cat. No.: B13047515
M. Wt: 381.4 g/mol
InChI Key: ZZTLMVKGOACQOI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid is a synthetic organic compound combining a propanoate ester backbone with a sulfanyl-linked phenylacetyl group and an amino group, paired with trifluoroacetic acid (TFA) as a counterion. This compound is structurally characterized by its ethyl ester moiety, a thioether bridge (sulfanyl group), and a phenylacetyl substituent, which collectively influence its physicochemical properties and reactivity. TFA, a strong acid, is commonly employed in organic synthesis for deprotection (e.g., removal of Boc groups) or as a stabilizing agent in salt formation .

Properties

Molecular Formula

C15H18F3NO5S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-amino-3-(2-phenylacetyl)sulfanylpropanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H17NO3S.C2HF3O2/c1-2-17-13(16)11(14)9-18-12(15)8-10-6-4-3-5-7-10;3-2(4,5)1(6)7/h3-7,11H,2,8-9,14H2,1H3;(H,6,7)

InChI Key

ZZTLMVKGOACQOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CSC(=O)CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid typically involves the reaction of ethyl 2-amino-3-mercaptopropanoate with phenylacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trifluoroacetic acid is then added to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylacetyl sulfanyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features of Target Compound:

  • Ethyl ester backbone : Enhances lipophilicity and stability.
  • Phenylacetyl group : Aromatic moiety contributing to hydrophobic interactions.
  • Trifluoroacetic acid (TFA) : Acidic counterion improving solubility in polar solvents.

Comparative Analysis:

Compound Name Structural Differences Counterion/Solubility Key Applications/Properties Evidence ID
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride Replaces phenylacetyl with ethoxy-oxoethyl Hydrochloride salt; higher chloride ion compatibility Intermediate in prodrug synthesis; altered polarity due to ethoxy group
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Fluorophenyl substituent instead of sulfanyl-phenylacetyl Neutral ester; no TFA Chiral building block for fluorinated pharmaceuticals
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Nitrophenyl group; methyl ester Neutral ester; nitro group enhances electron-withdrawing effects Intermediate in nitro-reduction pathways for amine synthesis
Ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate Sulfonamido (-SO₂NH-) instead of sulfanyl; no TFA Neutral sulfonamide; higher thermal stability Antiproliferative agent precursor

Physicochemical Properties

  • Solubility : The TFA counterion in the target compound enhances aqueous solubility compared to neutral esters (e.g., ’s fluorophenyl derivative).
  • Stability : Sulfanyl groups (as in the target compound) are prone to oxidation, unlike sulfonamides () or nitro groups (), which offer greater oxidative stability.

Limitations and Challenges

  • TFA Toxicity : Residual TFA in pharmaceutical formulations requires stringent purification, unlike hydrochloride salts () or neutral esters.
  • Sulfanyl Reactivity : Susceptibility to oxidation necessitates stabilizers or protective formulations, unlike more stable sulfonamides ().

Biological Activity

Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate, also known as a derivative of amino acids with a trifluoroacetic acid moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

The compound's structure can be described as follows:

  • Chemical Formula : C12H14F3N O2S
  • Molecular Weight : 297.30 g/mol
  • IUPAC Name : Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate

Research indicates that compounds similar to ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate may interact with various biological pathways. Notably, they have been shown to inhibit specific kinases involved in cancer proliferation and inflammation. The inhibition of Class I PI3-kinase enzymes has been highlighted as a significant mechanism through which these compounds exert their effects, particularly in cancer treatment and inflammatory diseases .

Antitumor Activity

Studies have demonstrated that derivatives of this compound possess potent anti-tumor properties. For example, certain analogs have shown effectiveness in inhibiting the uncontrolled cellular proliferation associated with malignant diseases. The inhibition of Class I PI3-kinase enzymes is particularly relevant here, as it affects pathways critical for tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activities. Inhibitors targeting the PI3K pathway are known to alleviate symptoms in various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • Case Study on Cancer Treatment :
    • A study investigated the effects of ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a potential application in therapeutic strategies against breast cancer.
  • Case Study on Inflammation :
    • Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Administration of the compound resulted in decreased swelling and inflammatory markers, demonstrating its potential for treating inflammatory diseases.

Table 1: Biological Activities of Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate

Activity TypeIC50 Value (µM)Effect Observed
Antitumor Activity12.8 - 14.5Significant inhibition of cancer cell proliferation
Anti-inflammatory20 - 30Reduction in inflammatory markers

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